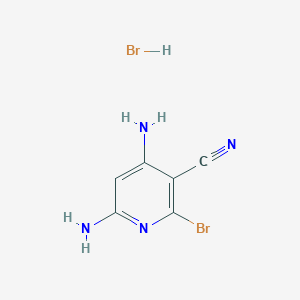
1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione is a complex organic compound with a unique structure that combines multiple functional groups. This compound is part of the anthracene-9,10-dione family, known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene-9,10-dione. The process includes:
Bromination: Anthracene-9,10-dione is brominated using bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
Amination: The brominated intermediate undergoes amination using ammonia or an amine source to introduce amino groups at the 1, 4, 5, and 8 positions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures high-quality production.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the reaction conditions and reagents used.
Scientific Research Applications
1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential anticancer properties, as certain anthracene derivatives have shown activity against cancer cells.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,4,5,8-tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to cytotoxic effects. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species (ROS) that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromine and ethylphenoxy groups, making it less versatile in certain applications.
2-Bromoanthracene-9,10-dione: Lacks the amino groups, reducing its potential for biological activity.
6-(2-Ethylphenoxy)anthracene-9,10-dione: Lacks the amino and bromine groups, limiting its reactivity and applications.
Uniqueness
1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of amino groups enhances its potential for forming hydrogen bonds and interacting with biological targets, while the bromine and ethylphenoxy groups provide additional sites for chemical modification and functionalization.
Properties
CAS No. |
88601-98-3 |
|---|---|
Molecular Formula |
C22H19BrN4O3 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H19BrN4O3/c1-2-9-5-3-4-6-13(9)30-14-8-12(25)16-18(20(14)27)22(29)15-11(24)7-10(23)19(26)17(15)21(16)28/h3-8H,2,24-27H2,1H3 |
InChI Key |
ADFJHVPUUBSKML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)









![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
